(R)-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

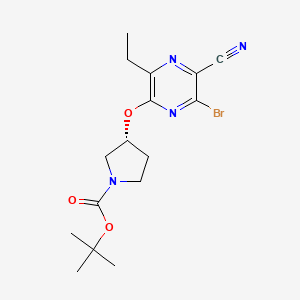

The compound (R)-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a substituted pyrazine ring connected via an ether linkage at the 3-position. The pyrazine moiety is functionalized with bromo (Br), cyano (CN), and ethyl (C₂H₅) groups, which confer distinct electronic and steric properties.

Key structural features:

- Pyrrolidine core: A five-membered saturated nitrogen ring, stereochemically defined by the (R)-configuration.

- tert-Butyl carbamate: A bulky protecting group enhancing solubility and stability.

- Pyrazine substituents: Bromo (electron-withdrawing), cyano (electron-withdrawing), and ethyl (electron-donating) groups, creating a polarized aromatic system.

Properties

IUPAC Name |

tert-butyl (3R)-3-(6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN4O3/c1-5-11-14(20-13(17)12(8-18)19-11)23-10-6-7-21(9-10)15(22)24-16(2,3)4/h10H,5-7,9H2,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPASJCFULXAOW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C#N)Br)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=C(C(=N1)C#N)Br)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as ethylamine and bromomalononitrile.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

Coupling Reactions: The final step involves coupling the pyrazine and pyrrolidine moieties through an ether linkage, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake mechanisms. Its structural features can be exploited to investigate biological pathways and molecular targets.

Medicine

In medicinal chemistry, ®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-((6-bromo-5-cyano-3-ethylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine/Piperidine Cores

Key Differences :

- The patent compound’s fused heterocycle may enhance π-π stacking interactions, whereas the target compound’s monocyclic pyrazine offers simpler synthetic accessibility.

- The tosyl group in the patent compound is a strong electron-withdrawing substituent, contrasting with the bromo-cyano-ethyl combination in the target compound, which balances electronic effects .

Spiro-Pyrrolidine Derivatives

describes tert-butyl spiro-pyrrolidine-oxindoles (e.g., compound 328), which feature a spiro junction between pyrrolidine and oxindole.

Key Differences :

- The target compound’s flexible ether linkage may offer broader rotational freedom .

Substituent Effects on Pyrazine/Pyridine Rings

Halogen and Cyano Substituents

The target compound’s pyrazine bears bromo and cyano groups, which are strongly electron-withdrawing. In contrast, lists pyridine derivatives with chloro, iodo, and methoxy groups:

| Substituent Effects | Target Compound (Br, CN) | Pyridine Derivative (Cl, I) |

|---|---|---|

| Electronic nature | Strong electron-withdrawing | Moderate (Cl) to strong (I) EWG |

| Steric bulk | Low (Br, CN) | High (I) |

| Reactivity | Susceptible to nucleophilic substitution (Br) | Iodo may undergo coupling reactions |

Implications :

- Bromo in the target compound allows for cross-coupling reactions (e.g., Suzuki), whereas iodo in ’s compound offers faster coupling kinetics .

Ethyl vs. Alkyl Substituents

The ethyl group on the target compound’s pyrazine is a modest electron donor. ’s tert-butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate features a bulky trans-3-butylcyclobutyl group:

| Feature | Target Compound | Alkyl-Substituted Compound () |

|---|---|---|

| Alkyl group | Ethyl (C₂H₅) | trans-3-Butylcyclobutyl |

| Impact on lipophilicity | Moderate (logP ~2–3 estimated) | High (logP increased by bulky cyclobutyl) |

Implications :

- The ethyl group balances lipophilicity for membrane permeability, while the cyclobutyl group in may enhance target binding through hydrophobic interactions .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, comparisons can be inferred:

Spectroscopy :

- The target compound’s ¹H NMR would show pyrrolidine protons (δ 3.0–4.0 ppm) and pyrazine aromatic signals (δ 8.0–9.0 ppm), comparable to ’s spiro compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.